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Compound of Interest

Compound Name: Btk inhibitor 1 hydrochloride

Cat. No.: B1574296

Get Quote

Executive Summary
Btk inhibitor 1 hydrochloride (chemically identified as the hydrochloride salt of 1-((R)-3-(4-

amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one,

commonly known as Ibrutinib HCl) represents a cornerstone chemical probe in immunology

and oncology.[1] As a first-in-class irreversible inhibitor of Bruton’s Tyrosine Kinase (BTK), it

provides a precise mechanism to abrogate B-cell Receptor (BCR) signaling.

This guide details the physicochemical properties, molecular mechanism, and validated

experimental protocols for utilizing Btk inhibitor 1 hydrochloride to interrogate B-cell

physiology. It is designed for researchers requiring high-fidelity inhibition of the BCR pathway to

study proliferation, apoptosis, and calcium mobilization.

Chemical Profile & Properties[2][3][4]
To ensure experimental reproducibility, the precise chemical identity of the inhibitor must be

verified. "Btk inhibitor 1" in patent literature (US Patent 9,713,617) refers to the structure of

Ibrutinib. The hydrochloride salt form improves aqueous solubility for in vitro and in vivo

applications.
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Property Specification

IUPAC Name

1-[(3R)-3-[4-amino-3-(4-

phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-

yl]piperidin-1-yl]prop-2-en-1-one; hydrochloride

Common Name Ibrutinib HCl, PCI-32765 HCl

Molecular Formula C₂₅H₂₄N₆O₂[1][2][3][4][5][6] · HCl

Molecular Weight 476.96 g/mol

Target Bruton's Tyrosine Kinase (BTK)

Binding Type Irreversible Covalent (via Michael acceptor)

Target Residue
Cysteine 481 (Cys481) in the ATP-binding

pocket

Solubility
DMSO (>50 mg/mL), Water (<1 mg/mL, pH

dependent)

IC50 (Kinase) ~0.5 nM (BTK)

Storage & Handling:

Stock Solution: Prepare 10 mM stock in anhydrous DMSO. Aliquot and store at -80°C. Avoid

repeated freeze-thaw cycles.

Stability: The acrylamide moiety (Michael acceptor) is reactive. Avoid buffers containing

thiols (DTT, β-mercaptoethanol) during the incubation phase, as they can quench the

inhibitor.

Mechanism of Action: The Cys481 Blockade
Btk inhibitor 1 hydrochloride functions by covalently binding to Cysteine 481 within the ATP-

binding domain of BTK. This binding is mediated by the α,β-unsaturated ketone (acrylamide)

moiety on the inhibitor, which acts as a Michael acceptor for the thiolate group of Cys481.

Signaling Cascade Interruption
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In a functional B-cell, BCR ligation activates Lyn and Syk kinases, which phosphorylate BTK at

Tyr551. Activated BTK then autophosphorylates at Tyr223 and phosphorylates PLCγ2, leading

to calcium mobilization and NF-κB activation.

Inhibition Consequence:

Blockade of Autophosphorylation: Prevents Tyr223 phosphorylation.[3]

Downstream Severing: Inhibits phosphorylation of PLCγ2 at Tyr1217/Tyr759.

Functional Arrest: Halts calcium flux, blocks NF-κB nuclear translocation, and induces

apoptosis in BTK-dependent cells (e.g., MCL, CLL lines).

Pathway Visualization
The following diagram illustrates the BCR signaling node and the specific point of inhibition.
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Figure 1: Mechanism of BCR pathway inhibition.[1][7][3][5][8][9][10] The inhibitor covalently

binds BTK, preventing the transduction of signals from Syk to the PLCγ2/Calcium axis.

Experimental Protocols
Protocol A: Western Blot Validation of Pathway
Inhibition
This protocol verifies the efficacy of Btk inhibitor 1 HCl by monitoring the phosphorylation status

of BTK (Y223) and PLCγ2 (Y1217).

Materials:

Cells: Mino or Jeko-1 (Mantle Cell Lymphoma lines) or primary B-cells.

Stimulation: Anti-IgM F(ab')2 fragment (10 µg/mL).[4]

Lysis Buffer: RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.[11]

Antibodies: Anti-pBTK (Y223), Anti-BTK (Total), Anti-pPLCγ2 (Y1217).

Workflow:

Seeding: Plate

cells in serum-free RPMI medium; rest for 1 hour at 37°C.

Treatment: Treat cells with Btk inhibitor 1 HCl (Concentration range: 0.1 nM – 1000 nM) or

DMSO vehicle for 1 hour.

Note: A 1-hour pre-incubation is critical for covalent inhibitors to achieve full occupancy.

Stimulation: Add Anti-IgM (10 µg/mL) for 5-10 minutes.

Lysis: Immediately place cells on ice, wash with ice-cold PBS, and lyse in cold RIPA buffer.

Analysis: Perform SDS-PAGE and Western Blot.
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Expected Result: Dose-dependent disappearance of p-BTK and p-PLCγ2 bands. Total

BTK levels should remain constant.
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Figure 2: Sequential workflow for assessing kinase inhibition via Western Blot.

Protocol B: Calcium Flux Assay
BTK inhibition should abrogate the rapid calcium release triggered by BCR cross-linking.

Methodology:

Loading: Load

cells with Fluo-4 AM (2 µM) and Pluronic F-127 in Calcium-free buffer for 30 min at 37°C.

Baseline: Resuspend in Calcium-containing buffer. Incubate with Btk inhibitor 1 HCl (e.g.,

100 nM) for 30-60 min.

Acquisition: Establish baseline fluorescence on Flow Cytometer (FITC channel) for 30

seconds.

Stimulation: Add Anti-IgM (10 µg/mL) during acquisition.

Readout: Record fluorescence for 3-5 minutes.

Result: Vehicle cells show a sharp peak in fluorescence; Inhibitor-treated cells show a flat-

line or significantly blunted response.

Comparative Data Summary
The following table summarizes the selectivity profile of Btk inhibitor 1 HCl compared to other

kinase inhibitors.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1574296/docs?utm_src=pdf-body-img#technical-guide-btk-inhibitor-1-hydrochloride-in-b-cell-signaling
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574296?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target Kinase
Btk Inhibitor 1 HCl
(IC50)

Dasatinib (IC50)
Rationale for
Selectivity

BTK 0.5 nM 5.0 nM

Covalent bond at

Cys481 confers

potency.

BLK 0.5 nM <1.0 nM
Shared Cys residue in

Tec family.

BMX 0.8 nM <1.0 nM
Shared Cys residue in

Tec family.

EGFR ~5-10 nM >100 nM

Off-target binding at

Cys797 (homologous

to Cys481).

Syk >10,000 nM >10,000 nM

Lack of accessible

Cysteine in ATP

pocket.

Lyn >1,000 nM <1.0 nM

Btk inhibitor 1 spares

Src-family kinases

(unlike Dasatinib).

Data synthesized from Honigberg et al. (2010) and subsequent characterization studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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